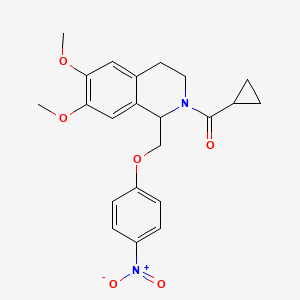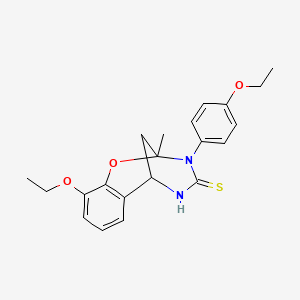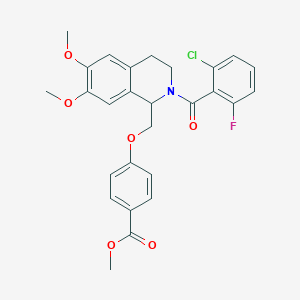![molecular formula C18H19N2OS+ B14965948 5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14965948.png)
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium is a heterocyclic compound that features a unique structure combining imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization reactions under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenated compounds, base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium involves its interaction with various molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-Dichlorophenyl)-5-hydroxy-7-(4-methoxyphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium .
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium is unique due to its specific combination of imidazole and thiazole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19N2OS+ |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
7-(2-methylphenyl)-5-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol |
InChI |
InChI=1S/C18H19N2OS/c1-14-7-5-6-10-16(14)19-13-18(21,15-8-3-2-4-9-15)20-11-12-22-17(19)20/h2-10,21H,11-13H2,1H3/q+1 |
Clé InChI |
YDPQHYPEGZOWCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14965870.png)
![7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965875.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B14965880.png)
![N-(diphenylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965882.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B14965885.png)

![1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965902.png)
![benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14965910.png)

![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965925.png)
![3-(2-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B14965931.png)



